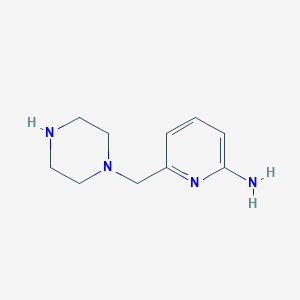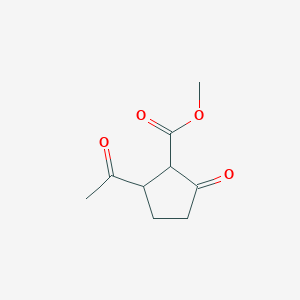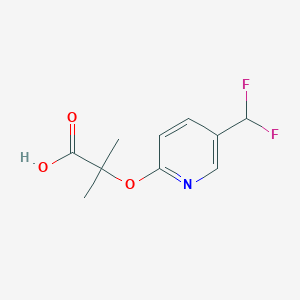![molecular formula C16H21BrO5 B8454233 methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate](/img/structure/B8454233.png)
methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is a complex organic compound with a unique structure that combines bromine, methyl, and tetrahydropyran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate typically involves multiple steps. One common route includes the bromination of a precursor compound followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as pyridinium tribromide for bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Reaction conditions vary but often involve temperatures ranging from -78°C to 150°C and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Applications De Recherche Scientifique
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, while the ester and ether groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Lacks the tetrahydropyran and ethoxy groups, making it less complex.
Methyl 2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate: Similar structure but without the bromine atom.
Methyl 3-bromo-2-methyl-6-ethoxybenzoate: Similar but lacks the tetrahydropyran group.
Uniqueness
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is unique due to the combination of bromine, methyl, and tetrahydropyran groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C16H21BrO5 |
|---|---|
Poids moléculaire |
373.24 g/mol |
Nom IUPAC |
methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H21BrO5/c1-11-12(17)6-7-13(15(11)16(18)19-2)20-9-10-22-14-5-3-4-8-21-14/h6-7,14H,3-5,8-10H2,1-2H3 |
Clé InChI |
MAUISGCHAUMYSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C(=O)OC)OCCOC2CCCCO2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B8454189.png)


![6,7-Dichloro-5-hydroxy-2,3-dimethylbenzo[b]thiophene](/img/structure/B8454206.png)


![3-Tert-butylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8454212.png)




